N-[4-(acetylamino)phenyl]-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
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Overview
Description
N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 4-acetamidophenol, piperidine, and quinoline derivatives. Common synthetic routes could involve:
Acylation: Introduction of the acetamide group.
Cyclization: Formation of the quinoline ring.
Coupling Reactions: Attachment of the piperidine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infections.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting key biological pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine or quinine, known for their antimalarial activity.
Piperidine Derivatives: Such as piperine, found in black pepper and studied for its bioavailability-enhancing properties.
Uniqueness
N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C25H26N4O4 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C25H26N4O4/c1-17(30)26-18-9-11-19(12-10-18)27-23(31)16-29-22-8-4-3-7-20(22)21(15-24(29)32)25(33)28-13-5-2-6-14-28/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
YHSXVQSQYZIOCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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